molecular formula C13H18BrNOSi B13474142 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile

2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile

Cat. No.: B13474142
M. Wt: 312.28 g/mol
InChI Key: LYWCULQYTVISJX-UHFFFAOYSA-N
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Description

2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by bromination and nitrile formation. The reaction conditions often include the use of imidazole as a catalyst and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzonitriles, amines, and oxidized derivatives of the TBDMS group .

Scientific Research Applications

2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the nitrile group are key functional groups that participate in various chemical reactions. The TBDMS group serves as a protecting group, which can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • tert-Butyldimethylsilyloxy)acetaldehyde
  • tert-Butyl bromide

Uniqueness

2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the TBDMS group offers stability and protection during synthetic procedures, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H18BrNOSi

Molecular Weight

312.28 g/mol

IUPAC Name

2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile

InChI

InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3

InChI Key

LYWCULQYTVISJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N

Origin of Product

United States

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